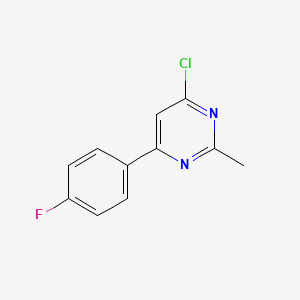4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
CAS No.: 178430-13-2
Cat. No.: VC7818169
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 178430-13-2 |
|---|---|
| Molecular Formula | C11H8ClFN2 |
| Molecular Weight | 222.64 g/mol |
| IUPAC Name | 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
| Standard InChI Key | CMHKVLZZLUCNGV-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is characterized by the following key identifiers:
-
IUPAC Name: 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
-
Molecular Formula:
-
Molecular Weight: 222.64 g/mol
-
CAS Registry Number: 178430-13-2
-
SMILES:
The pyrimidine core adopts a planar conformation, with the 4-fluorophenyl group contributing to steric and electronic effects that influence reactivity and intermolecular interactions .
Crystallographic Insights
While direct crystal data for this compound is unavailable, related pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine) exhibit dihedral angles of approximately 3.0° between the pyrimidine and aryl rings, suggesting minimal conjugation disruption. Weak intramolecular hydrogen bonds and van der Waals interactions stabilize the crystal lattice .
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
A prevalent synthesis route involves palladium-catalyzed cross-coupling. For example:
-
Starting Material: 4,6-Dichloro-2-methylpyrimidine reacts with 4-fluorophenylboronic acid.
-
Catalyst: Dichlorido-bis(triphenylphosphine)palladium(II) ().
-
Conditions: Dioxane solvent, cesium carbonate base, reflux at 80–100°C .
Reaction Equation:
Chlorination of Hydroxypyrimidine Precursors
Alternative methods employ chlorinating agents:
-
Substrate: 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol.
-
Reagents: Phosphorus oxychloride () with organic bases (e.g., triethylamine).
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Partially soluble in chloroform |
The electron-withdrawing chloro and fluoro groups enhance stability but reduce solubility in polar solvents.
Spectroscopic Features
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume